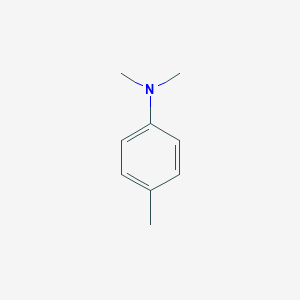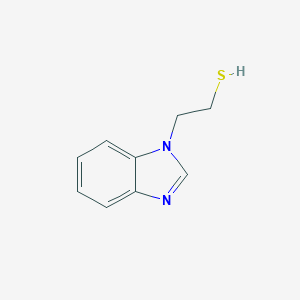
4-Iodotoluene
Übersicht
Beschreibung
4-Iodotoluene, also known as 1-iodo-4-methylbenzene, is an organic compound with the molecular formula C7H7I. It is a derivative of toluene where one hydrogen atom on the benzene ring is replaced by an iodine atom. This compound is a colorless liquid or white to yellow solid, depending on its purity and temperature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Iodotoluene can be synthesized through an electrophilic aromatic substitution reaction. One common laboratory method involves treating toluene with a mixture of iodine and nitric acid. This reaction yields a mixture of ortho- and para-iodotoluene, which can be separated by fractional freezing. Cooling the mixture in an ice bath results in the solidification of para-iodotoluene, which can then be isolated by filtration .
Industrial Production Methods: In industrial settings, the production of this compound often involves similar electrophilic aromatic substitution reactions but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Iodotoluene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, such as the Suzuki-Miyaura coupling reaction with phenylboronic acid, catalyzed by palladium-loaded nanotubes.
Oxidation Reactions: The methyl group of this compound can be oxidized using potassium permanganate to form 4-iodobenzoic acid.
Coupling Reactions: It can undergo cobalt-catalyzed coupling with thiophenols and alkanethiols.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Phenylboronic acid, palladium catalyst, and a base such as potassium carbonate.
Oxidation: Potassium permanganate in an alkaline medium.
Cobalt-Catalyzed Coupling: Thiophenols or alkanethiols with a cobalt catalyst.
Major Products:
Suzuki-Miyaura Coupling: Biphenyl derivatives.
Oxidation: 4-Iodobenzoic acid.
Cobalt-Catalyzed Coupling: Thioether derivatives.
Wissenschaftliche Forschungsanwendungen
4-Iodotoluene is widely used in scientific research and industrial applications:
Biology and Medicine: It is used in the development of pharmaceutical intermediates and antiseptics.
Wirkmechanismus
The mechanism of action of 4-iodotoluene primarily involves its role as an intermediate in various chemical reactions. Its iodine atom makes it highly reactive in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction it undergoes. For example, in the Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl iodide and the boronic acid .
Vergleich Mit ähnlichen Verbindungen
- 2-Iodotoluene (1-iodo-2-methylbenzene)
- 3-Iodotoluene (1-iodo-3-methylbenzene)
- Iodobenzene (C6H5I)
- 4-Bromotoluene (1-bromo-4-methylbenzene)
- 4-Chlorotoluene (1-chloro-4-methylbenzene)
Comparison: 4-Iodotoluene is unique due to the position of the iodine atom on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, 2-iodotoluene and 3-iodotoluene, this compound often exhibits different reactivity patterns in electrophilic substitution reactions. Additionally, compared to other halogenated toluenes like 4-bromotoluene and 4-chlorotoluene, this compound is generally more reactive due to the larger size and lower electronegativity of the iodine atom .
Eigenschaften
IUPAC Name |
1-iodo-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7I/c1-6-2-4-7(8)5-3-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHAWRUAECEBHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060785 | |
| Record name | Benzene, 1-iodo-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to yellow solid; mp = 33-35 deg C; [Alfa Aesar MSDS] | |
| Record name | p-Iodotoluene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21493 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
624-31-7 | |
| Record name | 4-Iodotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=624-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Iodotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Iodotoluene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3776 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-iodo-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-iodo-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-iodotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.856 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-IODOTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G75KCN1AM8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for 4-iodotoluene?
A1: this compound has the molecular formula C₇H₇I and a molecular weight of 218.04 g/mol. Spectroscopically, it is characterized by:
- ¹H NMR: Characteristic peaks for aromatic protons and methyl group. []
- IR: Distinct bands corresponding to C-I and C-H vibrations. [, ]
Q2: What is known about the crystal structure of this compound under high pressure?
A2: Research has confirmed that this compound retains the same crystal structure under high pressure as determined at low temperature. []
Q3: How does this compound participate in palladium-catalyzed cross-coupling reactions?
A3: this compound serves as a common aryl halide coupling partner in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling. Studies have explored its reactivity with various catalysts, ligands, and reaction conditions. [, , ] For instance, this compound efficiently couples with phenylboronic acid in the presence of palladium catalysts to yield 4-methylbiphenyl. []
Q4: Can this compound be used to synthesize diaryl ethers?
A4: Yes, this compound can be coupled with phenols in copper-catalyzed reactions to synthesize diaryl ethers. Research has shown successful coupling with p-cresol using copper(I) iodide and various ligands. [] Notably, copper(II) acetate proved to be a more efficient copper source in this specific reaction. []
Q5: How does the presence of a methyl group in this compound influence its reactivity compared to iodobenzene?
A5: The methyl group in this compound introduces steric and electronic effects that can influence reaction rates and selectivity compared to iodobenzene. [, ] For instance, in reactions with potassium atoms, the methyl group's position on the phenyl ring affects the head vs. tail reactive asymmetry. []
Q6: What role does this compound play in the synthesis of hyperbranched poly(p-phenylene ethynylene)s (HB-PPEs)?
A6: this compound is used as an end-capping reagent to prevent solid-state cross-linking in the synthesis of HB-PPEs. [] This end-capping reaction helps maintain the solubility of the polymers.
Q7: Can this compound function as a catalyst?
A7: Yes, this compound has been demonstrated to act as a catalyst in conjunction with meta-chloroperoxybenzoic acid (m-CPBA) for the fluorination of styrene derivatives, yielding 2,2-difluoroethylarenes. []
Q8: What happens when this compound is photodissociated?
A8: Upon photodissociation, this compound yields both ground state and spin-orbit excited state iodine atoms. [, ] The dissociation process is influenced by the excitation wavelength and involves different electronic states.
Q9: How do different isomers of iodotoluene compare in their photodissociation behavior?
A9: Research has compared the photodissociation of ortho-, meta-, and para-iodotoluenes. The rates of internal energy redistribution during dissociation vary between these isomers and are affected by factors like excess energy and molecular structure. [, ]
Q10: What is known about the stability of this compound?
A10: this compound is known to be sensitive to moisture and should be stored under inert conditions to prevent degradation. [, ]
Q11: Are there any specific safety regulations or guidelines for handling this compound?
A11: As a halogenated aromatic compound, this compound should be handled with care. It is corrosive, a lachrymator, and can cause skin and eye irritation. [] Proper personal protective equipment and waste disposal procedures should be followed. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














